![molecular formula C16H23N7O3 B2963215 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-69-2](/img/structure/B2963215.png)

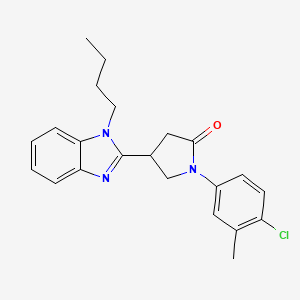

3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

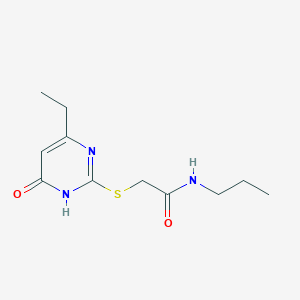

3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with the following molecular formula: C₉H₁₂ . It belongs to the class of [1,2,4]triazino[3,4-f]purine derivatives. The compound exhibits interesting biological activities and has been investigated for its potential as an antimicrobial and antiviral agent .

Synthesis Analysis

The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. The reaction proceeds under mild conditions and yields the desired product. The synthetic route allows for the incorporation of different amines, both primary and secondary, leading to a diverse set of derivatives .

Molecular Structure Analysis

The molecular structure of 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione consists of a triazino[3,4-f]purine core with trimethyl and morpholinoethyl substituents. The detailed arrangement of atoms and bonds can be visualized using a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

The compound has undergone antiviral and cytotoxicity screening. Most of the tested derivatives exhibited cytotoxicity at a concentration of 160 μg/ml. Compound 8b showed promising antiviral activity. Additionally, in vitro antimicrobial screening demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Derivatives of triazino and triazolo[4,3-e]purine have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, showing potential for development into therapeutic agents. Additionally, compounds displayed moderate anti-HIV-1 activity and significant antimicrobial effects against various bacteria, underscoring their potential in treating infectious diseases (Ashour et al., 2012).

Cardiovascular Activity

Research on 8-alkylamino substituted derivatives of purine-2,6-dione has demonstrated strong prophylactic antiarrhythmic activity and observed hypotensive activity, indicating these compounds' potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Ligand-Metal Complexes for Chemical Analysis

Studies on mixed ligand metal complexes involving trimethylxanthine and dimethylpurine-2,6-dione have been conducted, focusing on their synthesis and characterization. These complexes have potential applications in chemical analysis and materials science, offering new pathways for the development of analytical reagents and materials (Shaker, 2011).

properties

IUPAC Name |

3,7,9-trimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O3/c1-11-10-22-12-13(19(2)16(25)20(3)14(12)24)17-15(22)23(18-11)5-4-21-6-8-26-9-7-21/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTOXIFERASSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)

![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)

![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)